REACTION_CXSMILES
|
Cl.CN[O:4][CH3:5].O.O[N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2N=N1.[CH2:17](N(CC)CC)C.[C:24]([OH:30])([C:26](F)(F)F)=O.[CH3:31][N:32]([CH:34]=[O:35])C>O.CO>[NH2:8][C:12]1[C:11]([O:30][CH:24]2[CH2:17][CH2:26]2)=[CH:16][CH:15]=[CH:14][C:13]=1[C:34]([N:32]([O:4][CH3:5])[CH3:31])=[O:35] |f:0.1,2.3,7.8|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
10.01 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
N-Ethyl-N″-(3-Dimethylaminopropyl)carbodiimide hydrochloride
|
Quantity
|
7.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.29 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
19.07 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
the organic layer was washed with 10% LiCl, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a dark oil
|
Type
|
CUSTOM
|
Details
|
The crude product mixture was purified via silica gel chromatography (0%-50% of EtOAc/DCM over 15 minutes, 120 g column)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
to give Intermediate A-1E (5.2 g, 22.01 mmol, 64.3% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)N(C)OC)C=CC=C1OC1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |